![molecular formula C18H29N2O8P B12848951 [8-Carboxy-1-(trimethylazaniumyl)octan-2-yl] (4-nitrophenyl) phosphate](/img/structure/B12848951.png)
[8-Carboxy-1-(trimethylazaniumyl)octan-2-yl] (4-nitrophenyl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[8-Carboxy-1-(trimethylazaniumyl)octan-2-yl] (4-nitrophenyl) phosphate is a complex organic compound with potential applications in various scientific fields. This compound features a carboxyl group, a trimethylazaniumyl group, and a nitrophenyl phosphate group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [8-Carboxy-1-(trimethylazaniumyl)octan-2-yl] (4-nitrophenyl) phosphate typically involves multi-step organic reactions. The process begins with the preparation of the octan-2-yl backbone, followed by the introduction of the carboxyl and trimethylazaniumyl groups. The final step involves the phosphorylation of the nitrophenyl group. Specific reaction conditions, such as temperature, pH, and solvents, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[8-Carboxy-1-(trimethylazaniumyl)octan-2-yl] (4-nitrophenyl) phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitrophenyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
[8-Carboxy-1-(trimethylazaniumyl)octan-2-yl] (4-nitrophenyl) phosphate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential role in cellular signaling and metabolic pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [8-Carboxy-1-(trimethylazaniumyl)octan-2-yl] (4-nitrophenyl) phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. The trimethylazaniumyl group may play a role in enhancing the compound’s affinity for its targets, while the nitrophenyl phosphate group can participate in phosphorylation reactions.
Comparison with Similar Compounds
Similar Compounds
- [8-Carboxy-1-(dimethylazaniumyl)octan-2-yl] (4-nitrophenyl) phosphate
- [8-Carboxy-1-(trimethylazaniumyl)octan-2-yl] (3-nitrophenyl) phosphate
- [8-Carboxy-1-(trimethylazaniumyl)octan-2-yl] (4-methylphenyl) phosphate
Uniqueness
[8-Carboxy-1-(trimethylazaniumyl)octan-2-yl] (4-nitrophenyl) phosphate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trimethylazaniumyl group enhances its solubility and interaction with biological targets, while the nitrophenyl phosphate group provides versatility in chemical reactions.
Properties
Molecular Formula |
C18H29N2O8P |
|---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
[8-carboxy-1-(trimethylazaniumyl)octan-2-yl] (4-nitrophenyl) phosphate |
InChI |
InChI=1S/C18H29N2O8P/c1-20(2,3)14-17(8-6-4-5-7-9-18(21)22)28-29(25,26)27-16-12-10-15(11-13-16)19(23)24/h10-13,17H,4-9,14H2,1-3H3,(H-,21,22,25,26) |
InChI Key |
XOSAFASROQYQAE-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CC(CCCCCCC(=O)O)OP(=O)([O-])OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B12848876.png)
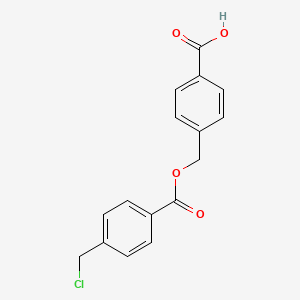
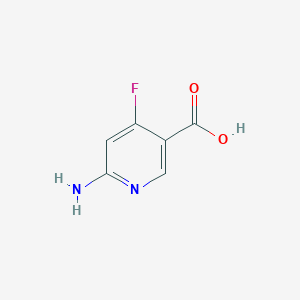
![(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol](/img/structure/B12848896.png)
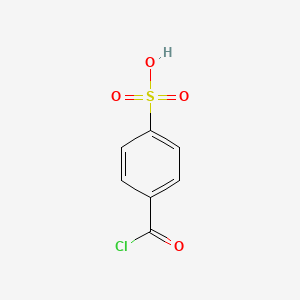
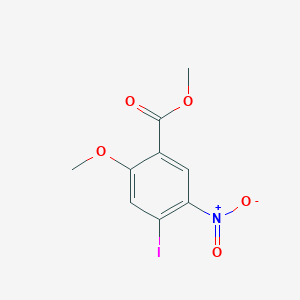

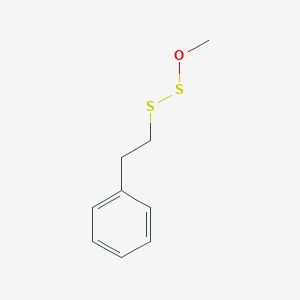

![((2R,3S,5S)-3-((4-Methylbenzoyl)oxy)-5-(7-oxo-3,4-dihydro-1H-pyrimido[4,5-c][1,2]oxazin-6(7H)-yl)tetrahydrofuran-2-yl)methyl 4-methylbenzoate](/img/structure/B12848933.png)
![2,2,2-trifluoro-1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B12848939.png)

